Obicetrapib

Overview

Description

Obicetrapib is an experimental cholesteryl ester transfer protein inhibitor that is primarily intended to treat dyslipidemia. Dyslipidemia is a condition characterized by abnormal levels of lipids in the blood, which can lead to cardiovascular diseases. This compound works by inhibiting the cholesteryl ester transfer protein, which plays a role in the transfer of cholesterol from high-density lipoprotein to low-density lipoprotein and very-low-density lipoprotein .

Mechanism of Action

Target of Action

Obicetrapib’s primary target is the Cholesteryl Ester Transfer Protein (CETP) . CETP is a plasma glycoprotein secreted by the liver that mediates the bidirectional transfer of cholesteryl esters and triglycerides between high-density lipoprotein (HDL), very low-density lipoprotein (VLDL), and low-density lipoprotein (LDL) particles .

Mode of Action

As a CETP inhibitor, this compound blocks the transfer of cholesteryl esters from HDL into other lipoproteins . This inhibition results in increased concentrations of cholesterol in HDL and decreased concentrations of cholesterol in apolipoprotein (Apo) B-containing particles, i.e., VLDL and LDL .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the lipid/lipoprotein metabolism pathway . By inhibiting CETP, this compound disrupts the normal exchange of cholesteryl esters and triglycerides between lipoproteins. This leads to an increase in HDL cholesterol (HDL-C) levels and a decrease in LDL cholesterol (LDL-C) levels .

Pharmacokinetics

This compound is steadily absorbed and its principal route of excretion is in the feces . It has been shown to have an excellent safety and tolerability profile . There were no significant effects of age, gender, ethnicity, or food on the pharmacokinetics or pharmacodynamics of this compound .

Result of Action

In clinical trials, this compound has shown to robustly lower atherogenic lipoproteins and raise HDL-C . Specifically, it decreased concentrations of LDL-C (by up to 51%), apolipoprotein B (by up to 30%) and non-high-density lipoprotein cholesterol (non-HDL-C) (by up to 44%), and increased HDL-C concentration (by up to 165%) .

Biochemical Analysis

Biochemical Properties

Obicetrapib is a selective CETP inhibitor . CETP is a plasma glycoprotein secreted by the liver that mediates the bidirectional transfer of cholesteryl esters and triglycerides between high-density lipoprotein (HDL), very low-density lipoprotein (VLDL), and low-density lipoprotein (LDL) particles . By inhibiting CETP, this compound reduces these exchanges, resulting in increased concentrations of cholesterol in HDL and decreased concentrations of cholesterol in apolipoprotein (Apo) B-containing particles, i.e., VLDL and LDL .

Cellular Effects

This compound has been shown to have significant effects on lipid and lipoprotein levels in cells. It significantly reduces low-density lipoprotein cholesterol (LDL-C), non-high-density lipoprotein cholesterol (non-HDL-C), apolipoprotein B, total LDL particles, small LDL particles, small, dense LDL-C, and lipoprotein (a), and increases HDL-C . By its ability to elevate HDL, this compound increases cholesterol efflux from cells, a process which may mitigate the risk of certain diseases .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of CETP, a plasma glycoprotein that mediates the bidirectional transfer of cholesteryl esters and triglycerides between different lipoprotein particles . By inhibiting CETP, this compound reduces these exchanges, leading to increased concentrations of cholesterol in HDL and decreased concentrations of cholesterol in Apo B-containing particles .

Temporal Effects in Laboratory Settings

In a randomized, double-blind, placebo-controlled trial in dyslipidaemic patients, treatment with this compound for an 8-week period significantly reduced LDL-C concentration (by up to 51%), and increased HDL-C concentration . The effects of this compound were well-tolerated and showed an acceptable safety profile .

Metabolic Pathways

This compound is involved in the lipid metabolism pathway, specifically in the transfer of cholesteryl esters and triglycerides between different lipoprotein particles . By inhibiting CETP, this compound disrupts these exchanges, affecting the concentrations of cholesterol in different lipoproteins .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not explicitly documented. Given its role as a CETP inhibitor, it can be inferred that it may interact with lipoprotein particles in the bloodstream .

Subcellular Localization

The specific subcellular localization of this compound is not documented. As a CETP inhibitor, it is likely to interact with lipoprotein particles in the bloodstream .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Obicetrapib involves multiple steps, including the formation of a tetrahydroquinoline derivative with a pyrimidine and ethoxycarbonyl structure. The synthetic route typically involves the use of various reagents and catalysts to achieve the desired chemical transformations. Specific details on the reaction conditions and reagents used in the synthesis of this compound are proprietary and not publicly disclosed .

Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis process to a larger scale. This would require optimization of reaction conditions, purification methods, and quality control measures to ensure the consistent production of high-purity this compound. The exact methods used in industrial production are proprietary and not publicly available .

Chemical Reactions Analysis

Types of Reactions: Obicetrapib undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for the synthesis and modification of the compound to achieve the desired pharmacological properties .

Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions for these reactions, such as temperature, pressure, and solvent, are optimized to achieve the highest yield and purity of the compound .

Major Products Formed: The major products formed from the chemical reactions involving this compound are intermediates and final compounds with the desired pharmacological activity. These products are purified and characterized to ensure their suitability for further development and clinical use .

Scientific Research Applications

Obicetrapib has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is studied for its unique chemical properties and potential as a lead compound for developing new drugs. In biology, it is used to investigate the role of cholesteryl ester transfer protein in lipid metabolism and cardiovascular diseases. In medicine, this compound is being developed as a potential treatment for dyslipidemia and atherosclerotic cardiovascular disease. It has shown promising results in clinical trials, significantly reducing low-density lipoprotein cholesterol and increasing high-density lipoprotein cholesterol levels .

Comparison with Similar Compounds

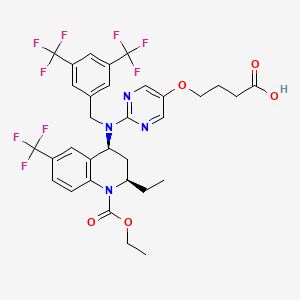

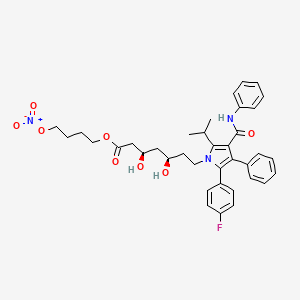

Obicetrapib is compared with other cholesteryl ester transfer protein inhibitors, such as anacetrapib and evacetrapib. Compared to these compounds, this compound has shown greater potency in reducing cholesteryl ester transfer protein activity and improving lipid profiles. This higher potency is attributed to its unique chemical structure, which includes a tetrahydroquinoline derivative with a pyrimidine and ethoxycarbonyl structure .

Similar Compounds:- Anacetrapib

- Evacetrapib

- Dalcetrapib

These compounds share a similar mechanism of action but differ in their chemical structures and pharmacological properties .

Properties

IUPAC Name |

4-[2-[[3,5-bis(trifluoromethyl)phenyl]methyl-[(2R,4S)-1-ethoxycarbonyl-2-ethyl-6-(trifluoromethyl)-3,4-dihydro-2H-quinolin-4-yl]amino]pyrimidin-5-yl]oxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H31F9N4O5/c1-3-22-14-26(24-13-19(30(33,34)35)7-8-25(24)45(22)29(48)49-4-2)44(28-42-15-23(16-43-28)50-9-5-6-27(46)47)17-18-10-20(31(36,37)38)12-21(11-18)32(39,40)41/h7-8,10-13,15-16,22,26H,3-6,9,14,17H2,1-2H3,(H,46,47)/t22-,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRWORBQAOQVYBJ-GJZUVCINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC(C2=C(N1C(=O)OCC)C=CC(=C2)C(F)(F)F)N(CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=NC=C(C=N4)OCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1C[C@@H](C2=C(N1C(=O)OCC)C=CC(=C2)C(F)(F)F)N(CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=NC=C(C=N4)OCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H31F9N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

722.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866399-87-3 | |

| Record name | Obicetrapib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866399873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Obicetrapib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14890 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | OBICETRAPIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8O74K609HN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

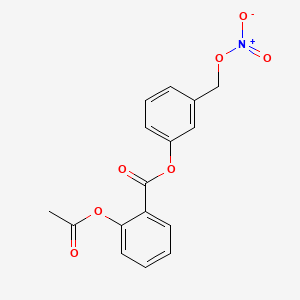

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Sodium 2-(5-hydroxy-8,9-dihydro-5H-benzo[7]annulen-6(7H)-ylidene)acetate](/img/structure/B1677002.png)

![7-[Phenyl-(quinolin-8-ylamino)methyl]quinolin-8-ol](/img/structure/B1677015.png)